molecular formula C5H7NO3 B1304612 Methyl 3-isocyanatopropanoate CAS No. 50835-77-3

Methyl 3-isocyanatopropanoate

Cat. No. B1304612
CAS RN: 50835-77-3
M. Wt: 129.11 g/mol
InChI Key: QLTHBWIACSBXPR-UHFFFAOYSA-N
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Patent
US04307016

Procedure details

In 600 ml of dry toluene was dissolved 26.4 g of monomethyl succinate, followed by the addition of 55 g of diphenylphosphorylazide and 22 g of triethylamine. The mixture was allowed to stand at room temperature with stirring for 3 hours, after which it was washed with water and dried. The solvent was concentrated to about one-third of its original volume and, finally, the mixture was refluxed for 2 hours. After the solvent was completely evaporated off, the residue was distilled under reduced pressure. By the above procedure there was obtained 13.6 g of the above-indicated compound. b.p.8 : 64°-66° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][CH2:3]C([O-])=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:17])C=CC=CC=1.C([N:29]([CH2:32]C)CC)C>C1(C)C=CC=CC=1>[CH3:9][O:8][C:1]([CH2:2][CH2:3][N:29]=[C:32]=[O:17])=[O:7]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
22 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
26.4 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WASH
Type
WASH
Details
after which it was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated to about one-third of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
finally, the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the solvent was completely evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)CCN=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.